2,3-bis(butylsulfonyl)propyl benzoate

Description

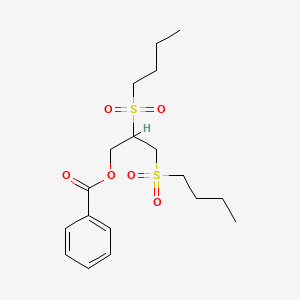

2,3-Bis(butylsulfonyl)propyl benzoate is a synthetic organic compound characterized by a central propyl chain substituted with two butylsulfonyl groups and a benzoate ester moiety. The butylsulfonyl groups confer strong electron-withdrawing properties, which may influence its stability, solubility, and interactions with biological targets such as transcription factors or enzymes .

Properties

IUPAC Name |

2,3-bis(butylsulfonyl)propyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWVUZBQQWQKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(butylsulfonyl)propyl benzoate typically involves the esterification of 2,3-bis(butylsulfonyl)propanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(butylsulfonyl)propyl benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: 2,3-bis(butylsulfonyl)propanol.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(butylsulfonyl)propyl benzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl groups.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate involves its interaction with various molecular targets through its sulfonyl and ester groups. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release benzoic acid, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-((2,3-Bis(nitrooxy)propyl)disulfanyl) Benzoate (GT-094)

Structural Similarities :

- Central propyl chain with dual substitutions (nitrooxy and disulfanyl groups).

- Benzoate ester linked to the propyl backbone.

Functional Differences :

- Reactivity: GT-094 acts as a nitric oxide (NO) donor via thiol/disulfide exchange, releasing thiosalicylate . In contrast, the butylsulfonyl groups in 2,3-bis(butylsulfonyl)propyl benzoate are less likely to participate in redox reactions but may enhance electrophilicity.

- Biological Activity : GT-094 downregulates miR-27a in colorectal cancer cells, contributing to apoptosis via ROS-mediated Sp transcription factor inhibition . The sulfonyl groups in the target compound could modulate similar pathways but with distinct kinetics due to differences in electron withdrawal.

Table 1: Key Properties of GT-094 vs. This compound

| Property | GT-094 | This compound |

|---|---|---|

| Functional Groups | Nitrooxy, disulfanyl, benzoate | Butylsulfonyl, benzoate |

| Molecular Weight* | ~500 g/mol (estimated) | ~450–500 g/mol (estimated) |

| Key Mechanism | NO release, miR-27a inhibition | Electrophilic interactions (inferred) |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) |

L-Serine [2,3-Bis(hexadecyloxy)propyl] Phosphonates

Structural Similarities :

- Propyl backbone with dual substitutions (hexadecyloxy groups).

- Ester/phosphonate linkage.

Functional Differences :

- Applications : These phosphonates are lipid analogs used in membrane studies or drug delivery systems due to their amphiphilic nature . The target compound’s sulfonyl groups reduce hydrophilicity, limiting similar applications but enhancing stability against hydrolysis.

- Synthesis : Both compounds require multi-step esterification, but the sulfonyl groups in this compound may introduce challenges in regioselective sulfonation .

9-Octadecenoic Acid (9Z)-, (2R)-2,3-Bis[(1-oxooctadecyl)oxy]propyl Ester

Structural Similarities :

Functional Differences :

- Physicochemical Properties: The acyloxy groups in this compound enhance lipophilicity, making it suitable for lipid-based formulations.

- Biological Role : Acyloxy derivatives are often inert, whereas sulfonyl groups may confer reactivity with nucleophilic targets (e.g., cysteine residues in proteins) .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,3-bis(butylsulfonyl)propyl benzoate with high yield and purity?

Methodological Answer: The synthesis of sulfonyl-containing esters like this compound typically involves multi-step reactions, including sulfonation of precursor alcohols followed by esterification. For analogous compounds (e.g., [2,3-bis(acyloxy)propyl]phosphonocholines), yields depend on solvent polarity, acid catalysts, and temperature. For instance, phosphonic acid derivatives achieved 70–85% yields in aprotic solvents like dichloromethane at 0–25°C . Adjusting stoichiometry of sulfonating agents (e.g., butylsulfonyl chloride) and using catalysts like DMAP may optimize efficiency. Purity can be enhanced via column chromatography or recrystallization in non-polar solvents.

Q. Which analytical techniques are most robust for characterizing this compound?

Methodological Answer:

- HPLC-MS : Effective for purity assessment and detecting byproducts. For structurally similar benzoates, reverse-phase C18 columns with acetonitrile/water gradients resolve esters with >95% accuracy .

- FTIR : Identifies sulfonyl (S=O, ~1350–1160 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups. Trielaidin/triolein differentiation via FTIR highlights its utility for geometric isomer analysis .

- NMR : ¹H/¹³C NMR confirms regiochemistry; sulfonyl groups deshield adjacent protons (δ 3.5–4.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex esters .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Sulfonyl esters are prone to hydrolysis under acidic/basic conditions. Stability studies on similar compounds (e.g., sodium 2,3-bis(oleoyloxy)propyl phosphate) recommend storage in inert atmospheres at –20°C to prevent oxidation and hydrolysis . Accelerated degradation studies (40°C, 75% RH) over 4–8 weeks can model shelf life, with HPLC monitoring purity loss .

Advanced Research Questions

Q. How do the electronic properties of the sulfonyl group influence the compound’s reactivity compared to acyloxy analogs?

Methodological Answer: The electron-withdrawing sulfonyl group increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Computational modeling (DFT) can compare charge distribution in sulfonyl vs. acyloxy esters. For example, dipole inversion in synthetic lipids like DOCP altered membrane interaction dynamics , suggesting sulfonyl groups may similarly affect bioactivity. Experimental kinetic studies (pH 7.4 buffer, 37°C) quantify hydrolysis rates, with LC-MS tracking degradation products .

Q. What experimental strategies resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature variations. For example, phosphonocholine derivatives showed solubility shifts from <1 mg/mL in water to >50 mg/mL in DMSO . A systematic approach includes:

- Solvent Screening : Test solubility in 10+ solvents (e.g., water, THF, chloroform) using nephelometry or UV-Vis.

- Thermodynamic Analysis : Van’t Hoff plots derived from solubility at 4–40°C calculate enthalpy/entropy of dissolution.

- Co-solvency : Blend solvents (e.g., PEG-400/water) to enhance aqueous solubility while maintaining stability .

Q. How can this compound be applied in targeted drug delivery systems?

Methodological Answer: Sulfonyl groups may improve lipid bilayer interactions. For example, DOCP lipids with inverted dipole headgroups exhibited anti-fouling properties and enhanced membrane adhesion . To test this:

- Liposomal Formulation : Incorporate the compound into liposomes (e.g., via thin-film hydration) and assess encapsulation efficiency (e.g., doxorubicin) using dialysis and UV-Vis.

- Cell Uptake Studies : Fluorescently labeled liposomes tracked via confocal microscopy in cancer cell lines (e.g., HeLa) .

Key Research Gaps and Challenges

- Stereochemical Effects : The impact of stereochemistry (e.g., R vs. S configurations) on bioactivity remains unexplored. Enantioselective synthesis and chiral HPLC analysis are needed .

- Toxicological Profiling : No data exist on metabolic pathways or cytotoxicity. In vitro assays (e.g., HepG2 cells) and metabolite identification via HR-MS/MS are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.